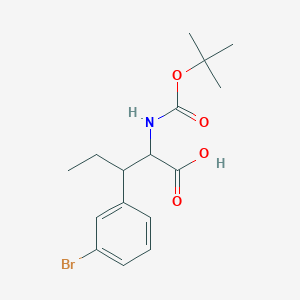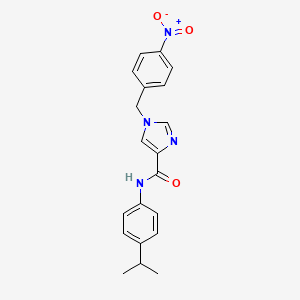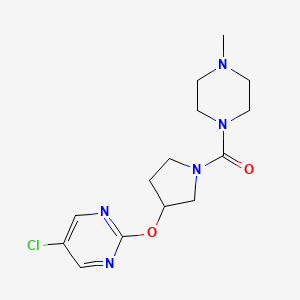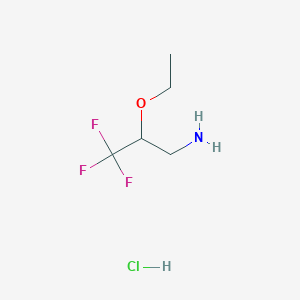
2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide, also known as BAY 73-6691, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating cardiovascular and pulmonary functions. In
Aplicaciones Científicas De Investigación
Solid State Conformations and Antidopaminergic Effects
A study by Högberg et al. (1986) discusses the X-ray structures of two new 2,6-disubstituted benzamides, exploring their solid-state conformations and antidopaminergic effects in relation to dopamine receptor models. This research highlights the importance of structural conformations in the activity of benzamide derivatives, suggesting potential applications in designing compounds targeting the dopamine receptor (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, as presented by Artheswari et al. (2019), demonstrate the compound's solid-state properties, providing insights into intermolecular interactions and potential for material science applications (Artheswari, Maheshwaran, & Gautham, 2019).
Potential Antipsychotic Agents
Research by Högberg et al. (1990) on the synthesis and antidopaminergic properties of various benzamide derivatives, including a comparison of their activities, illuminates the therapeutic potential of these compounds as antipsychotic agents. This study underscores the structural sensitivity of benzamide derivatives to modifications, which could inform the development of new therapeutic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Intramolecular Hydrogen Bonding Patterns
Du et al. (2009) reported on the intramolecular hydrogen bonding patterns in N-benzyl and N-(pyridin-2-ylmethyl) benzamides, providing valuable information on the structural chemistry that could influence the design of benzamide derivatives with specific properties for material science and molecular engineering applications (Du, Jiang, & Li, 2009).
Improved Synthesis Process
A study on an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide by Dian (2010) explores the optimization of reaction conditions, demonstrating the compound's utility in organic synthesis and potential applications in developing pharmaceuticals and chemical intermediates (Dian, 2010).
Propiedades
IUPAC Name |
2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-21-11-10-19(12-13-6-8-18-9-7-13)16(20)14-4-2-3-5-15(14)17/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFWJAIDRWGNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2429885.png)
![5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2429886.png)

![(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2429889.png)
![Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2429891.png)
![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2429892.png)

![2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2429896.png)
![4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2429898.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2429902.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2429905.png)
